molecular formula C17H27NO7 B4040527 N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid

N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid

Cat. No.: B4040527
M. Wt: 357.4 g/mol
InChI Key: JMVFDCRHCKATOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine typically involves the reaction of 4-propoxyphenol with ethylene oxide to form 2-(4-propoxyphenoxy)ethanol. This intermediate is then reacted with N,N-dimethylaminoethyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted products depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[2-(4-methoxyphenoxy)ethoxy]ethanamine
  • N,N-dimethyl-2-[2-(4-ethoxyphenoxy)ethoxy]ethanamine
  • N,N-dimethyl-2-[2-(4-butoxyphenoxy)ethoxy]ethanamine

Uniqueness

N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-4-10-18-14-5-7-15(8-6-14)19-13-12-17-11-9-16(2)3;3-1(4)2(5)6/h5-8H,4,9-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVFDCRHCKATOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCOCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid
Reactant of Route 6
N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.